2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom and an acetonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-5-bromopyridine with 4-pyridineacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling of the two pyridine rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further studies are needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-trifluoromethylpyridin-2-yl)acetonitrile
- 2-(4-Chloro-pyridin-2-yl)methanol
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Uniqueness
2-(2-Chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its dual pyridine ring structure and the presence of both a chlorine atom and an acetonitrile group. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chloro-5-pyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-6-9(3-4-14)11(8-16-12)10-2-1-5-15-7-10/h1-2,5-8H,3H2 |
InChI Key |
VXVAMNXWSDLKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.